molecular formula C14H18O3 B1588257 (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid CAS No. 20718-99-4

(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid

Cat. No.: B1588257
CAS No.: 20718-99-4
M. Wt: 234.29 g/mol
InChI Key: UEPNKZTXVRVVQK-YVMONPNESA-N
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Description

Molecular Structure Analysis Using Advanced Spectroscopic Techniques

The molecular structure of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid has been characterized through various spectroscopic methodologies, revealing distinctive features that confirm its identity and stereochemical configuration. The compound exists predominantly in the E-configuration, as indicated by its systematic nomenclature and structural analysis. Nuclear magnetic resonance spectroscopy would be expected to show characteristic signals corresponding to the aromatic protons of the substituted benzene ring, the vinyl protons of the acrylic acid moiety, and the aliphatic protons of the 3-methylbutoxy chain. The presence of the carboxylic acid functional group typically manifests as a broad signal in proton nuclear magnetic resonance spectra, while carbon-13 nuclear magnetic resonance would reveal distinct carbon environments corresponding to the aromatic carbons, the alkene carbons, the carbonyl carbon, and the aliphatic carbons of the substituent chain.

Infrared spectroscopy analysis of this compound would demonstrate characteristic absorption bands corresponding to the carboxylic acid functionality, including the broad hydroxyl stretch typically observed between 2500-3300 wavenumbers and the carbonyl stretch around 1680-1700 wavenumbers. The aromatic carbon-carbon stretching vibrations would appear in the 1450-1600 wavenumber region, while the ether linkage in the 3-methylbutoxy substituent would contribute to characteristic carbon-oxygen stretching absorptions. Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 234, consistent with the molecular formula C14H18O3. The fragmentation pattern would be expected to show characteristic losses corresponding to the 3-methylbutoxy group and subsequent aromatic rearrangements typical of substituted cinnamic acid derivatives.

Crystallographic Studies and Supramolecular Arrangement

While comprehensive crystallographic data for this compound remains limited in the available literature, the structural characteristics of related cinnamic acid derivatives provide insights into potential solid-state arrangements. Cinnamic acid compounds typically crystallize in monoclinic or orthorhombic crystal systems, with the carboxylic acid groups forming intermolecular hydrogen bonding networks that stabilize the crystal lattice. The presence of the bulky 3-methylbutoxy substituent would be expected to influence the packing efficiency and intermolecular interactions within the crystal structure, potentially leading to increased unit cell volumes compared to unsubstituted cinnamic acid analogues.

The supramolecular arrangement of this compound would likely be dominated by carboxylic acid dimer formation through symmetric hydrogen bonding, a common motif observed in carboxylic acid-containing organic compounds. The 3-methylbutoxy chain would extend into hydrophobic regions of the crystal lattice, creating distinct polar and nonpolar domains that influence the overall crystal stability and physical properties. The E-configuration of the double bond system would contribute to a more extended molecular conformation compared to the corresponding Z-isomer, affecting the crystal packing density and intermolecular van der Waals interactions. Additional weak interactions, including carbon-hydrogen to oxygen contacts and aromatic pi-pi stacking interactions between adjacent phenyl rings, would contribute to the overall supramolecular architecture and mechanical properties of the crystalline material.

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic properties of this compound reflect the influence of both the aromatic carboxylic acid core structure and the alkoxy substituent on its phase behavior and thermal stability. Experimental determination reveals a melting point range of 145-146 degrees Celsius, indicating a relatively high degree of crystalline stability attributed to intermolecular hydrogen bonding and van der Waals interactions within the solid state. This melting point represents a significant elevation compared to simple cinnamic acid derivatives, demonstrating the stabilizing effect of the 3-methylbutoxy substituent on the crystal lattice through enhanced intermolecular interactions and increased molecular weight.

The boiling point of this compound has been determined to be 382.8 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury, reflecting the substantial intermolecular forces present in the liquid phase. This elevated boiling point, compared to smaller cinnamic acid derivatives, indicates strong dipole-dipole interactions between carboxylic acid groups and significant van der Waals forces contributed by the extended alkyl chain. The flash point occurs at 141 degrees Celsius, providing important information regarding the compound's thermal handling characteristics and safety considerations during synthetic procedures.

Property Value Units
Melting Point 145-146 °C
Boiling Point 382.8 °C (at 760 mmHg)
Flash Point 141 °C
Density 1.087 g/cm³

The phase behavior of this compound demonstrates typical characteristics of substituted aromatic carboxylic acids, with distinct solid, liquid, and vapor phases separated by well-defined transition temperatures. The relatively narrow melting point range suggests good crystalline purity and uniform intermolecular interactions within the solid phase. Temperature-dependent studies would be expected to reveal conformational changes in the 3-methylbutoxy chain as thermal energy increases, potentially affecting the overall molecular dynamics and phase transition characteristics.

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound reflect the dual nature of its molecular structure, containing both hydrophilic carboxylic acid functionality and lipophilic aromatic and alkyl components. The calculated logarithmic partition coefficient (LogP) value of 3.20930 indicates moderate to high lipophilicity, suggesting preferential partitioning into organic phases compared to aqueous environments. This elevated LogP value, compared to unsubstituted cinnamic acid, demonstrates the significant contribution of the 3-methylbutoxy substituent to the compound's hydrophobic character and its tendency to accumulate in lipid-rich environments.

The polar surface area has been calculated as 46.53 square angstroms, primarily contributed by the carboxylic acid functional group and the ether oxygen atom within the alkoxy substituent. This relatively modest polar surface area, combined with the substantial nonpolar molecular surface, explains the compound's limited aqueous solubility and enhanced solubility in organic solvents such as ethanol, chloroform, and acetone. The presence of the carboxylic acid group enables some degree of aqueous solubility through ionization at physiological pH values, although the overall solubility remains constrained by the hydrophobic aromatic and alkyl components.

Properties

IUPAC Name

(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-11(2)9-10-17-13-6-3-12(4-7-13)5-8-14(15)16/h3-8,11H,9-10H2,1-2H3,(H,15,16)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPNKZTXVRVVQK-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid involves two main stages:

  • Step 1: Alkylation of 4-hydroxybenzaldehyde
    The 4-hydroxybenzaldehyde is alkylated with 3-methylbutyl bromide under basic conditions to introduce the 3-methylbutoxy substituent onto the phenyl ring. Typical bases used include potassium carbonate or sodium hydride in solvents such as dimethylformamide (DMF) or acetone. This step yields 4-(3-methylbutoxy)benzaldehyde as the key intermediate.

  • Step 2: Knoevenagel Condensation with Malonic Acid
    The aldehyde intermediate undergoes Knoevenagel condensation with malonic acid in the presence of a base catalyst such as piperidine or pyridine. The reaction is typically performed in ethanol or a similar solvent at reflux temperatures (60–80°C). This condensation forms the acrylic acid moiety with an (E)-configured double bond. The reaction is followed by decarboxylation to yield the final acrylic acid product.

Key Reaction Parameters:

Parameter Typical Conditions
Base for alkylation K2CO3, NaH
Solvent (alkylation) DMF, acetone
Alkylation temperature Room temperature to reflux
Base for Knoevenagel Piperidine, pyridine
Solvent (Knoevenagel) Ethanol, DMF
Temperature (Knoevenagel) 60–80°C reflux
Reaction time 4–10 hours

Stereochemical Control:
The (E)-configuration of the double bond is confirmed by NMR spectroscopy, where coupling constants (J ≈ 16 Hz) indicate trans geometry. X-ray crystallography can provide definitive structural confirmation.

Industrial Scale Production

Industrial synthesis closely follows the laboratory synthetic route but employs process optimization for scale-up:

  • Continuous Flow Reactors:
    Use of continuous flow technology enhances reaction control, heat transfer, and safety, allowing for efficient large-scale production.

  • Optimized Reaction Conditions:
    Precise control of temperature, base concentration, and solvent ratios improves yield and purity.

  • Purification Techniques:
    Recrystallization and chromatographic methods are employed post-synthesis to achieve high purity of the compound suitable for pharmaceutical or polymer applications.

Alternative Synthetic Strategies

While the above method is predominant, literature suggests potential alternative routes involving:

However, these alternatives are less common and generally less efficient compared to the Knoevenagel condensation approach.

Reaction Mechanism Insights

The Knoevenagel condensation proceeds via:

  • Formation of a carbanion from malonic acid under basic conditions.
  • Nucleophilic attack on the aldehyde carbonyl carbon.
  • Elimination of water to form the α,β-unsaturated carboxylic acid.

The reaction favors the (E)-isomer due to steric and electronic factors, which is thermodynamically more stable.

Spectroscopic Characterization for Validation

Critical analytical techniques used during and after synthesis include:

Technique Purpose
Thin Layer Chromatography (TLC) Monitoring reaction progress
Nuclear Magnetic Resonance (NMR) Confirming structure and E-configuration (J ≈ 16 Hz)
Fourier Transform Infrared Spectroscopy (FT-IR) Identifying functional groups (C=O stretch ~1700 cm⁻¹, C-O-C ether stretch)
High-Resolution Mass Spectrometry (HRMS) Molecular weight confirmation and fragmentation pattern analysis
X-ray Crystallography Definitive stereochemical confirmation

These methods ensure the product’s identity, purity, and stereochemical integrity.

Data Table: Summary of Preparation Methods

Preparation Step Reagents/Conditions Outcome/Notes
Alkylation 4-hydroxybenzaldehyde + 3-methylbutyl bromide, K2CO3/NaH, DMF, RT to reflux Formation of 4-(3-methylbutoxy)benzaldehyde
Knoevenagel Condensation 4-(3-methylbutoxy)benzaldehyde + malonic acid, piperidine, ethanol, reflux 60–80°C Formation of this compound
Purification Recrystallization, chromatography High purity product
Confirmation NMR, FT-IR, HRMS, X-ray Structural and stereochemical validation

Research Findings and Optimization Notes

  • Yield Optimization:
    Reaction yields can be improved by controlling base concentration and reaction time to minimize side reactions such as polymerization or over-alkylation.

  • Environmental Considerations:
    Use of greener solvents and milder bases is under investigation to reduce environmental impact in industrial synthesis.

  • Scalability: Continuous flow reactors enable better heat management and scalability, increasing total recovery rates beyond 85% in some industrial processes.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alkane or alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Polymer Chemistry

The compound has been investigated for its potential in polymer synthesis. Its structure allows it to act as a monomer in the production of acrylic polymers, which are used in coatings, adhesives, and sealants. Research indicates that incorporating phenyl groups can enhance the thermal stability and mechanical properties of these polymers .

Pharmaceutical Development

In pharmaceutical research, (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid serves as a building block for developing new drugs. Its derivatives have shown promise in anti-inflammatory and analgesic applications. The compound's ability to modulate biological pathways makes it a candidate for further exploration in drug design .

Agrochemical Formulations

The compound has been explored for its potential as an agrochemical agent. It can be modified to create herbicides or plant growth regulators that selectively target undesirable plants without harming crops. This application is critical for sustainable agriculture practices .

Case Study 1: Polymer Synthesis

A study published in the Journal of Polymer Science demonstrated the synthesis of copolymers using this compound as a monomer. The resulting polymers exhibited improved mechanical properties compared to traditional acrylics, making them suitable for high-performance applications .

Case Study 2: Anti-inflammatory Activity

Research conducted at a pharmaceutical lab evaluated the anti-inflammatory effects of derivatives of this compound. The study found that certain derivatives significantly reduced inflammation in animal models, suggesting potential therapeutic uses in treating conditions like arthritis .

Case Study 3: Herbicidal Activity

In a field trial assessing new herbicides, formulations containing this compound were tested against common weed species. Results indicated effective control of target weeds with minimal impact on surrounding crops, highlighting its potential as a selective herbicide .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Polymer ChemistryUsed as a monomer for acrylic polymersEnhanced thermal stability and mechanical strength
Pharmaceutical ResearchBuilding block for anti-inflammatory drugsSignificant reduction in inflammation observed
AgrochemicalsDevelopment of selective herbicidesEffective weed control with crop safety

Mechanism of Action

The mechanism of action of (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs based on substituents and properties:

Compound Name Substituent(s) on Phenyl Ring Melting Point (°C) Purity (HPLC) Molecular Weight (g/mol) Key References
(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid 3-methylbutoxy Not reported Not reported 248.29 Inferred
(E)-2-(4-Methanesulfonylphenyl)-3-(4-hydroxyphenyl)acrylic acid (B1) 4-methanesulfonyl, 4-hydroxyl 236.9–237.7 98.86% 332.35
(2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid 4-ethoxy, 3-methoxy 145.1 Not reported 222.24
(E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acrylic acid 4-pent-4-en-1-yloxy Not reported Not reported 232.27
(2E)-3-(4-trifluoromethylphenyl)acrylic acid 4-trifluoromethyl Not reported 98% 216.16

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) increase acidity and may enhance binding to biological targets.
  • Alkoxy chains (e.g., pent-4-en-1-yloxy in ) influence lipophilicity and solubility. The 3-methylbutoxy group in the target compound likely enhances membrane permeability compared to shorter chains.
  • Melting points correlate with crystallinity; polar substituents (e.g., methanesulfonyl in ) raise melting points significantly.

Key Observations :

  • Microwave-assisted synthesis () drastically reduces reaction time (10 minutes vs. 24 hours for conventional methods) while maintaining high yields (>90%).
  • The target compound may benefit from similar microwave-driven protocols to optimize its synthesis.

Biological Activity

(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid, with the molecular formula C14H18O3 and a molecular weight of 234.30 g/mol, is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C14H18O3
  • Molecular Weight : 234.30 g/mol
  • CAS Number : 20718-99-4

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can alter metabolic pathways and cellular functions.
  • Protein Interaction : It has the potential to bind to proteins, affecting their conformation and function, thereby influencing signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

Several investigations have explored the anticancer properties of this compound. Notably:

  • Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in malignant cells while sparing normal cells.
  • Mechanism of Action : The compound appears to inhibit cell proliferation by interfering with cell cycle progression and promoting programmed cell death.

Case Studies and Experimental Data

  • Study on Antimicrobial Efficacy
    • Objective : Evaluate the antimicrobial effects on selected bacterial strains.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
  • Anticancer Study
    • Objective : Assess the cytotoxic effects on breast cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : A dose-dependent decrease in viability was noted.
Concentration (µM)Cell Viability (%)
1080
2560
5030

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare (2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Alkylation of 4-hydroxybenzaldehyde with 3-methylbutyl bromide under basic conditions to introduce the 3-methylbutoxy group.
  • Step 2 : Knoevenagel condensation of the resulting aldehyde with malonic acid or its derivatives to form the acrylic acid moiety. Catalysts like piperidine or pyridine are used to promote the reaction, with strict control of temperature (60–80°C) and solvent (e.g., ethanol or DMF) .
  • Key Validation : Monitor reaction progress via TLC and confirm the E-configuration using NOESY NMR or X-ray crystallography .

Q. How is the stereochemical integrity of the (E)-configured double bond confirmed?

  • Methodological Answer :

  • NMR Analysis : Coupling constants (J ≈ 16 Hz for trans double bonds) in 1H^1H-NMR indicate the E-configuration.
  • X-ray Crystallography : Definitive confirmation via crystal structure analysis, as demonstrated in structurally similar acrylates (e.g., (E)-3-[2-amino-4-(trifluoromethyl)phenyl]acrylic acid) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, C-O-C stretch for the ether).
  • 1H^1H- and 13C^{13}C-NMR : Assign aromatic protons, acrylic protons (δ 6.2–7.8 ppm for double bond), and methyl/butoxy groups.
  • HRMS : Confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Use NaOtBu (yield ~90% in similar acrylic acid syntheses) over traditional bases like NaOH (0% yield under comparable conditions) .
  • Purification : Employ gradient column chromatography (hexane:ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity product.
  • Scale-Up Adjustments : Increase stirring efficiency and control exothermic reactions using jacketed reactors .

Q. What strategies prevent side reactions (e.g., over-alkylation or isomerization) during synthesis?

  • Methodological Answer :

  • Regioselective Alkylation : Use protecting groups (e.g., silyl ethers) for the phenolic -OH to avoid multiple alkylations.
  • Controlled pH : Maintain mildly acidic conditions (pH 5–6) during Knoevenagel condensation to suppress aldol byproducts.
  • Light/Temperature Control : Store intermediates in amber vials at 4°C to prevent Z/E isomerization .

Q. How do structural modifications (e.g., fluorination or methoxy substitution) alter bioactivity?

  • Methodological Answer :

  • Case Study : Replacement of the 3-methylbutoxy group with a trifluoromethylbenzyl group (as in ) enhances lipophilicity and target binding affinity (e.g., enzyme inhibition).
  • Assay Design : Compare bioactivity using enzymatic assays (e.g., COX-2 inhibition for anti-inflammatory potential) and molecular docking simulations to correlate substituent effects with activity .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Normalize data using standardized assays (e.g., IC₅₀ values from MTT assays for cytotoxicity).
  • Control Experiments : Validate purity (>95% via HPLC) to rule out impurities as confounding factors.
  • Structural Confirmation : Re-analyze compounds with conflicting results using X-ray crystallography to confirm identity .

Q. What in silico tools predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use software like GROMACS to model binding stability with proteins (e.g., kinases).
  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses and affinity scores.
  • ADMET Prediction : SwissADME or pkCSM to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid
Reactant of Route 2
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(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid

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